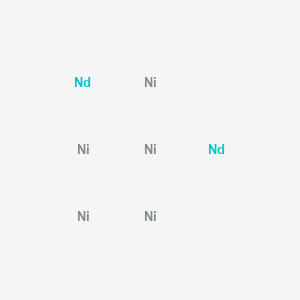
Neodymium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium nickelate is a compound formed by the combination of neodymium and nickel, with the chemical formula NdNiO₃. This compound is part of the rare-earth nickelates family and exhibits interesting properties such as metal-insulator transitions and magnetic phase transitions. Neodymium nickelate is known for its applications in various fields, including electronics, catalysis, and energy storage.
Preparation Methods
Neodymium nickelate can be synthesized through several methods:
Dissolution Method: Neodymium (III) oxide and nickel (II) oxide are dissolved in nitric acid, followed by heating the mixture in an oxygen atmosphere.
Pyrolysis Method: A mixture of nickel nitrate and neodymium nitrate is pyrolyzed.
Reduction Method: Neodymium nickelate can be reduced to the monovalent nickel compound NdNiO₂ by sodium hydride at 160°C.
Chemical Reactions Analysis
Neodymium nickelate undergoes various chemical reactions, including:
Oxidation: Neodymium nickelate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds, such as NdNiO₂.
Substitution: Neodymium nickelate can undergo substitution reactions with other metal ions or ligands.
Common reagents used in these reactions include nitric acid, sodium hydride, and various nitrates. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neodymium nickelate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which neodymium nickelate exerts its effects involves its unique electronic and magnetic properties. The compound exhibits a metal-insulator transition (MIT) at low temperatures, transforming from an antiferromagnetic to a paramagnetic state . This transition is influenced by the distortion of the NiO₆ octahedra and the overstoichiometry of oxygen in the compound, which enhances its conductivity and catalytic activity .
Comparison with Similar Compounds
Neodymium nickelate can be compared with other similar compounds, such as:
Lanthanum nickelate (LaNiO₃): Lanthanum nickelate also exhibits metal-insulator transitions but at different temperatures compared to neodymium nickelate.
Praseodymium nickelate (PrNiO₃): Praseodymium nickelate has a lower metal-insulator transition temperature (130K) compared to neodymium nickelate (200K).
Samarium nickelate (SmNiO₃): Samarium nickelate has a higher metal-insulator transition temperature (400K) compared to neodymium nickelate.
Neodymium nickelate is unique due to its specific transition temperature and its ability to maintain the same transition temperature as its Néel temperature (T_N), which is not observed in other lanthanide nickelates .
Properties
CAS No. |
92230-98-3 |
|---|---|
Molecular Formula |
Nd2Ni5 |
Molecular Weight |
581.95 g/mol |
IUPAC Name |
neodymium;nickel |
InChI |
InChI=1S/2Nd.5Ni |
InChI Key |
WAADIDAVDJLEJS-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Nd].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















